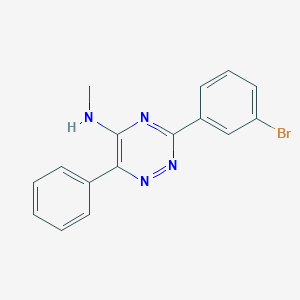
N-(4-Chlorophenyl)phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)phenylmethanesulfonamide, also known as CPMS, is a chemical compound that has been widely used in scientific research due to its various applications. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide group (-SO2NH2) attached to an aromatic ring. CPMS is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, while matrix metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, N-(4-Chlorophenyl)phenylmethanesulfonamide may exert its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)phenylmethanesulfonamide has been shown to exhibit various biochemical and physiological effects in animal models. In one study, N-(4-Chlorophenyl)phenylmethanesulfonamide was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in the serum of rats with adjuvant-induced arthritis. In another study, N-(4-Chlorophenyl)phenylmethanesulfonamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-Chlorophenyl)phenylmethanesulfonamide in lab experiments is its low cost and easy availability. N-(4-Chlorophenyl)phenylmethanesulfonamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using N-(4-Chlorophenyl)phenylmethanesulfonamide is its low solubility in water, which may limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-Chlorophenyl)phenylmethanesulfonamide in scientific research. One direction is the design and synthesis of new N-(4-Chlorophenyl)phenylmethanesulfonamide derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanism of action of N-(4-Chlorophenyl)phenylmethanesulfonamide, which may provide insights into its therapeutic potential. Additionally, the use of N-(4-Chlorophenyl)phenylmethanesulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Synthesemethoden
The synthesis of N-(4-Chlorophenyl)phenylmethanesulfonamide can be achieved through several methods, including the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-(4-Chlorophenyl)phenylmethanesulfonamide as a white crystalline solid that can be purified through recrystallization. Other methods include the reaction of 4-chlorobenzenesulfonyl chloride with aniline or the reaction of 4-chloroacetanilide with benzenesulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)phenylmethanesulfonamide has been used in various scientific research studies due to its diverse applications. One of the primary applications of N-(4-Chlorophenyl)phenylmethanesulfonamide is in the field of medicinal chemistry, where it has been used as a scaffold for the design and synthesis of new drugs. N-(4-Chlorophenyl)phenylmethanesulfonamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for drug development.
Eigenschaften
Produktname |
N-(4-Chlorophenyl)phenylmethanesulfonamide |
|---|---|
Molekularformel |
C13H12ClNO2S |
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI-Schlüssel |
OWAQSDSPPBZGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
